1-[(6-bromo-3-ethyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetyl]piperidine-4-carboxamide
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Overview
Description
1-[(6-bromo-3-ethyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetyl]piperidine-4-carboxamide is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by the presence of a quinazolinone core, which is a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring. The compound also contains a piperidine ring, which is a six-membered ring containing one nitrogen atom. The presence of bromine and other functional groups in the structure makes this compound of significant interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(6-bromo-3-ethyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetyl]piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Quinazolinone Core: The synthesis begins with the formation of the quinazolinone core. This can be achieved by reacting 2-aminobenzamide with an appropriate aldehyde or ketone under acidic or basic conditions to form the quinazolinone ring.
Bromination: The quinazolinone intermediate is then brominated using a brominating agent such as bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.
Acetylation: The brominated quinazolinone is then acetylated using acetic anhydride or acetyl chloride to introduce the acetyl group.
Formation of the Piperidine Ring: The final step involves the formation of the piperidine ring. This can be achieved by reacting the acetylated quinazolinone with piperidine under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may involve continuous flow processes to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
1-[(6-bromo-3-ethyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetyl]piperidine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form oxidized derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride to form reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for this reaction include sodium azide, potassium cyanide, and various amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Sodium azide, potassium cyanide, amines, polar aprotic solvents.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
1-[(6-bromo-3-ethyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetyl]piperidine-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. It is used in various bioassays to evaluate its effects on different biological systems.
Medicine: The compound is investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: The compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for various industrial applications, including the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-[(6-bromo-3-ethyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetyl]piperidine-4-carboxamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity, activation of signaling pathways, or modulation of gene expression. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Similar Compounds
6-bromo-2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione: This compound shares a similar quinazolinone core but differs in the substitution pattern and functional groups.
4-bromo-2-ethyl-1,2-oxazolidin-3-one: This compound contains a bromine atom and an oxazolidinone ring, making it structurally related but with different properties.
N-[2-(6-bromo-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl]-4-chloro-N-(2-methylphenyl)benzamide: This compound has a similar quinazolinone core and bromine substitution but differs in the additional functional groups and overall structure.
Uniqueness
1-[(6-bromo-3-ethyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetyl]piperidine-4-carboxamide is unique due to its specific combination of functional groups and structural features. The presence of both a quinazolinone core and a piperidine ring, along with the bromine and acetyl groups, gives it distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications and potential therapeutic uses.
Properties
Molecular Formula |
C18H21BrN4O4 |
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Molecular Weight |
437.3 g/mol |
IUPAC Name |
1-[2-(6-bromo-3-ethyl-2,4-dioxoquinazolin-1-yl)acetyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C18H21BrN4O4/c1-2-22-17(26)13-9-12(19)3-4-14(13)23(18(22)27)10-15(24)21-7-5-11(6-8-21)16(20)25/h3-4,9,11H,2,5-8,10H2,1H3,(H2,20,25) |
InChI Key |
VSHPEMAAYLFRDR-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C2=C(C=CC(=C2)Br)N(C1=O)CC(=O)N3CCC(CC3)C(=O)N |
Origin of Product |
United States |
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